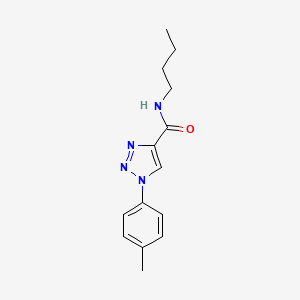

![molecular formula C17H21N3O6 B2508130 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941959-33-7](/img/structure/B2508130.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxalamide derivatives is discussed in the first paper, which presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method involves the Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. The process is described as operationally simple and high yielding, which could be applicable to the synthesis of related compounds such as N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide .

Molecular Structure Analysis

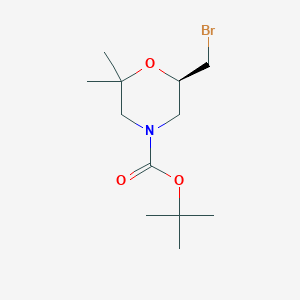

The molecular structure of related compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, is explored in the second paper. These compounds were synthesized and examined for their biological activity. Although the exact structure of this compound is not detailed, the synthesis and analysis of similar spirocyclic compounds provide insight into the potential structural characteristics and conformational stability of the compound .

Chemical Reactions Analysis

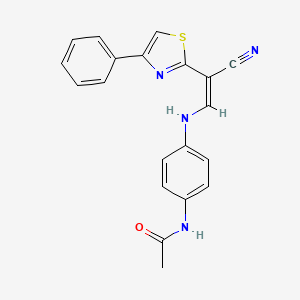

The third paper discusses the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their antiviral activity. While this does not directly relate to the chemical reactions of this compound, it does suggest that spirocyclic oxalamides and related compounds can exhibit significant biological activities, which may be due to their interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the papers do discuss the properties of related compounds. For example, the fourth paper describes the synthesis of NOSH-Aspirin hybrids, which release nitric oxide and hydrogen sulfide. These compounds were found to have potent anti-inflammatory and anticancer properties. This suggests that the incorporation of specific functional groups into the oxalamide structure can significantly alter its physical, chemical, and biological properties .

Scientific Research Applications

Synthesis of Di- and Mono-Oxalamides : This compound has been utilized in novel synthetic approaches for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These compounds are derived from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the compound's usefulness in complex chemical synthesis processes (Mamedov et al., 2016).

Preparation of Metal Complexes : Research has shown the use of similar compounds in the preparation of various metal complexes, especially in transition metal chemistry. These complexes are synthesized using ligands derived from the compound, highlighting its role in the development of novel coordination compounds (Canpolat & Kaya, 2004).

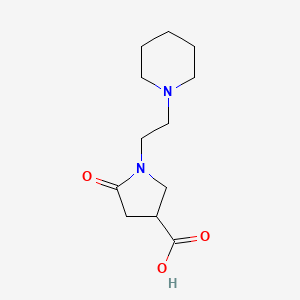

Serotonin Receptor Agonists : Derivatives of this compound have been synthesized and evaluated as potential serotonin receptor agonists, indicating their potential application in the development of new drugs for neurological and psychiatric disorders (Franchini et al., 2017).

Inhibitory Effect on Neural Calcium Uptake : Some derivatives of this compound have been found to have a potent inhibitory effect on neural calcium uptake, which could be significant in the treatment of conditions like brain edema and memory and learning deficits (Tóth et al., 1997).

Synthesis of Bifunctional Synthetic Intermediates : This compound is used in the synthesis of bifunctional synthetic intermediates, widely used in the creation of organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c21-15(16(22)19-12-4-6-13(7-5-12)20(23)24)18-10-14-11-25-17(26-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIABFLCPZCUYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(4-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2508060.png)

![N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2508066.png)

![1-[3-(Tert-butoxy)propyl]piperazine](/img/structure/B2508067.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)